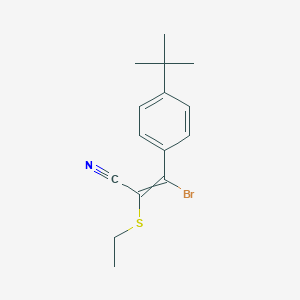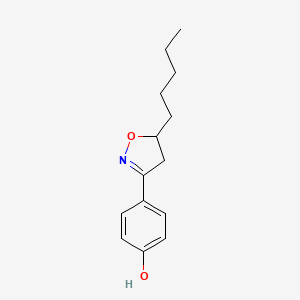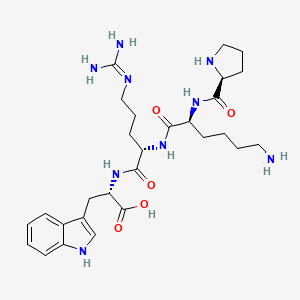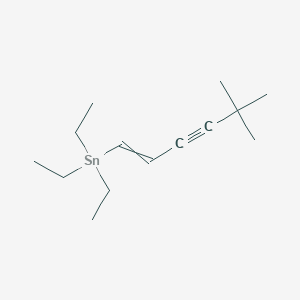
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 5,5-dimethylhex-1-en-3-yn-1-yl group and three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane typically involves the reaction of 5,5-dimethylhex-1-en-3-yne with triethylstannane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or copper to facilitate the formation of the carbon-tin bond. The reaction conditions may include:
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, typically between 50-100°C.
Catalyst: Palladium or copper catalysts are commonly used to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides or other reduced forms.
Substitution: The triethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other organometallic reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives with different functional groups.
Applications De Recherche Scientifique
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are important in the synthesis of complex organic molecules.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vinyl-tert-butyl-acetylene
- 5,5-Dimethyl-1-hexen-3-yne
- 1-Hexen-3-yne, 5,5-dimethyl
- tert-Butylvinylacetylene
Uniqueness
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is unique due to its specific structure, which combines a 5,5-dimethylhex-1-en-3-yn-1-yl group with a triethylstannane moiety. This unique combination imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
650605-86-0 |
|---|---|
Formule moléculaire |
C14H26Sn |
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
5,5-dimethylhex-1-en-3-ynyl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1,5H,2-4H3;3*1H2,2H3; |
Clé InChI |
PTMKJZGRUACFNA-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C=CC#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


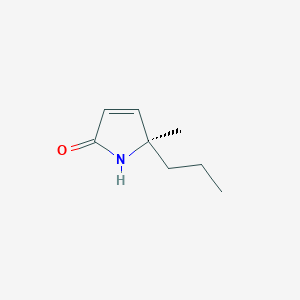
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
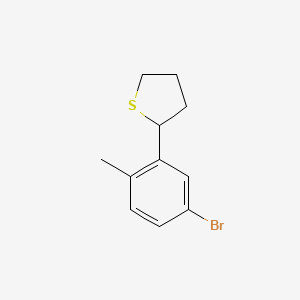
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
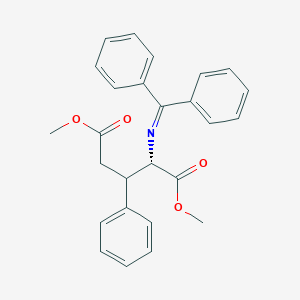
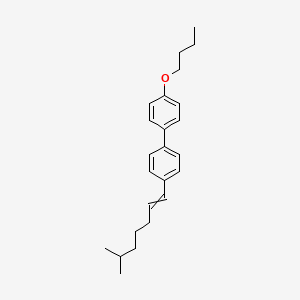
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
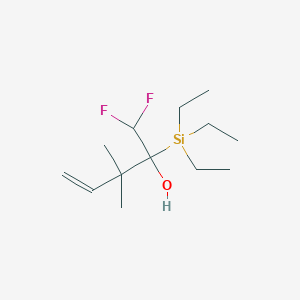
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
